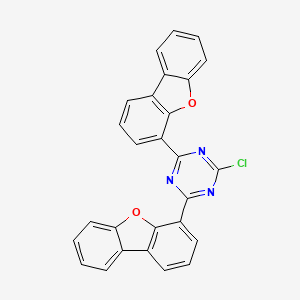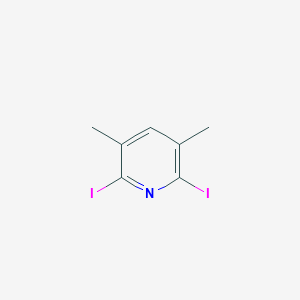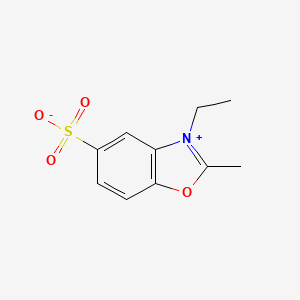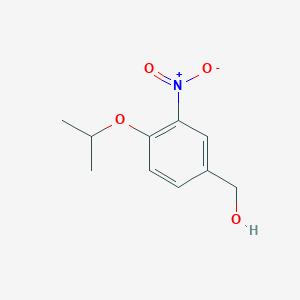
tert-Butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate is an organic compound that belongs to the class of tertiary butyl esters. These compounds are widely used in synthetic organic chemistry due to their stability and reactivity. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Métodos De Preparación
The synthesis of tert-Butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions and provides high yields of the desired ester.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
tert-Butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways, as it can serve as a substrate or inhibitor for various enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity and stability are advantageous.
Mecanismo De Acción
The mechanism by which tert-Butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate exerts its effects depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The pathways involved may include enzyme inhibition or activation, receptor binding, or modulation of gene expression.
Comparación Con Compuestos Similares
tert-Butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate can be compared with other similar compounds, such as:
tert-Butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)butanoate: This compound has a similar structure but with an additional carbon atom in the ester chain, which can influence its reactivity and properties.
tert-Butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)acetate: This compound has a shorter ester chain, which can affect its steric hindrance and reactivity.
tert-Butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)benzoate: This compound contains an aromatic ring in the ester chain, which can introduce additional electronic effects and influence its reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and steric hindrance, which can provide distinct reactivity and selectivity in various chemical reactions.
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)6-8-13-7-4-5-10(13)9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |
Clave InChI |
IIGSCRGWORLZPO-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CCN1CCC[C@H]1CO |
SMILES canónico |
CC(C)(C)OC(=O)CCN1CCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
![4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B13979915.png)


![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)
![1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one](/img/structure/B13979927.png)


![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)
